1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane
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Overview
Description
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane is a complex organic compound that belongs to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide under basic conditions to form the ether linkage. The reaction conditions often require a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a strong base like sodium hydride (NaH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process might also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane can undergo various chemical reactions, including:
Complexation: Forms stable complexes with metal cations.
Oxidation: Can be oxidized to form various oxidized derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as potassium chloride (KCl) or sodium chloride (NaCl) in aqueous or organic solvents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as halides or thiolates can be used under basic conditions.
Major Products
Complexation: Metal-crown ether complexes.
Oxidation: Oxidized crown ether derivatives.
Substitution: Substituted crown ethers with various functional groups.
Scientific Research Applications
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between ionic and organic phases.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various drugs.
Industry: Utilized in the extraction and separation of metal ions from mixtures.
Mechanism of Action
The primary mechanism by which 1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane exerts its effects is through the formation of stable complexes with cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility, reactivity, and transport properties of the cation.
Comparison with Similar Compounds
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane can be compared with other crown ethers such as:
18-Crown-6: Known for its ability to complex with potassium ions.
15-Crown-5: Preferentially complexes with sodium ions.
12-Crown-4: Forms stable complexes with lithium ions.
The uniqueness of this compound lies in its larger ring size, which allows it to complex with larger cations or multiple smaller cations simultaneously.
Properties
CAS No. |
52985-64-5 |
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Molecular Formula |
C20H40O10 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1,4,7,10,13,16,19,22,25,28-decaoxacyclotriacontane |
InChI |
InChI=1S/C20H40O10/c1-2-22-5-6-24-9-10-26-13-14-28-17-18-30-20-19-29-16-15-27-12-11-25-8-7-23-4-3-21-1/h1-20H2 |
InChI Key |
ZICJVWKUZQNARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCOCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
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